4-{[(4-methoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the addition of carbamoylsilane to N-sulfonylimines, leading to the formation of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides under catalyst-free conditions in good to excellent yields. This methodology can be adapted for the synthesis of 4-{[(4-Methoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, demonstrating the flexibility and efficiency of such synthetic routes (Liu, Guo, & Chen, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 4-{[(4-Methoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been elucidated through techniques such as single crystal X-ray diffraction, confirming their intricate molecular configurations. For instance, the structure of 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate was determined, showcasing the detailed molecular architecture that can be expected for the compound (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
Chemical reactions involving similar sulfonamide compounds have been explored, providing insights into the reactivity and potential chemical transformations of 4-{[(4-Methoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. For example, the regioselective cleavage reaction of the aromatic methylenedioxy ring to synthesize phenothiazine analogues reveals the compound's versatile chemical behavior and potential for further functionalization (Imakura et al., 1994).
Physical Properties Analysis
The physical properties of compounds similar to 4-{[(4-Methoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, such as solubility, melting point, and crystallinity, can be inferred from related research. Studies on related sulfonamide compounds, focusing on their synthesis and characterization, offer valuable information on the expected physical characteristics of this compound, including its behavior under various conditions and its stability (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Properties Analysis
The chemical properties of 4-{[(4-Methoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, such as reactivity with different reagents, stability under various chemical conditions, and potential for further chemical modifications, are crucial for understanding its applications. The synthesis and evaluation of related sulfonamide derivatives for their antimicrobial activity, for example, highlight the potential biological relevance and chemical utility of the compound (Abbasi et al., 2018).
Mechanism of Action
properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-13(16)12-7-11(8-20-12)21(17,18)15-9-3-5-10(19-2)6-4-9/h3-8,15H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFABMRUFBKNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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